Compound Description: This compound serves as a synthetic intermediate in the multi-step synthesis of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives. These derivatives were synthesized for their potential antibacterial activity. []
Relevance: This compound is structurally related to 6-(2,2,2-Trifluoroethoxy)nicotinamide through the presence of the identical 6-(2,2,2-trifluoroethoxy)nicotinamide core structure. It differs by the replacement of the amide hydrogen atom with a methoxy-methyl group. This modification is strategically employed to facilitate further chemical transformations leading to the target imidazolyl-oxetanyl amide derivatives. []
Compound Description: This compound is a key intermediate in the synthesis of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, which are under investigation for their antibacterial activity. []
Relevance: This compound shares the 6-(2,2,2-trifluoroethoxy)pyridin-3-yl core structure with 6-(2,2,2-Trifluoroethoxy)nicotinamide. The key difference lies in the replacement of the carboxamide group in the target compound with a 2-bromoethanone moiety. This modification is crucial for introducing the imidazole ring system, ultimately leading to the desired amide derivatives. []
Compound Description: This compound serves as the penultimate intermediate in the synthetic route toward a series of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, which were designed for their potential antibacterial effects. []
Relevance: This compound exhibits significant structural similarity to 6-(2,2,2-Trifluoroethoxy)nicotinamide, sharing the 6-(2,2,2-trifluoroethoxy)pyridin-3-yl core structure. The distinction arises from the presence of a (4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine substituent in place of the carboxamide group in the target compound. This amine group serves as a reactive site for amide bond formation, enabling the generation of a library of amide derivatives with diverse functionalities. []
Compound Description: JTS-653 is a novel transient receptor potential vanilloid 1 (TRPV1) antagonist. It exhibits potent and selective inhibition of TRPV1 both in vitro and in vivo. Studies indicate its potential as a therapeutic agent for pain management, particularly for chronic pain resistant to traditional non-steroidal anti-inflammatory drugs (NSAIDs). [, ]
Relevance: JTS-653 shares the 6-(2,2,2-trifluoroethoxy)pyridin-3-yl fragment with 6-(2,2,2-Trifluoroethoxy)nicotinamide, highlighting a key structural connection. This shared moiety is likely crucial for the binding affinity and selectivity of JTS-653 toward the TRPV1 receptor. [, ]
Compound Description: This series of compounds were synthesized and characterized for their potential non-linear optical (NLO) properties. DFT calculations and spectral analyses support their potential for NLO applications. []
Relevance: These compounds share the 2,2,2-trifluoroethoxyphenyl motif with 6-(2,2,2-Trifluoroethoxy)nicotinamide. This structural similarity suggests potential applications in materials science, particularly in the field of optoelectronics, due to their predicted NLO behavior. []
Compound Description: BI00611953 is a novel, potent and selective soluble epoxide hydrolase (sEH) inhibitor. It exhibits cardioprotective effects against ischemia-reperfusion injury by enhancing mitochondrial function and reducing oxidative stress, potentially through the stabilization of epoxyeicosatrienoic acids (EETs). []
Relevance: BI00611953 directly incorporates the complete 6-(2,2,2-Trifluoroethoxy)nicotinamide structure within its molecular framework. This structural feature suggests that the target compound itself could possess inherent sEH inhibitory activity. []
Compound Description: Compound-326 is an orally available and selective delta-5 desaturase (D5D) inhibitor. In vivo studies demonstrate its potential in preventing atherosclerosis development. It achieves this by altering fatty acid composition and eicosanoid production, shifting the balance away from pro-inflammatory mediators. []
Relevance: Compound-326 incorporates the 4-(2,2,2-trifluoroethoxy)phenyl moiety, which is structurally reminiscent of the 6-(2,2,2-trifluoroethoxy)pyridin-3-yl group found in 6-(2,2,2-Trifluoroethoxy)nicotinamide. This structural similarity suggests a potential link between D5D inhibition and the biological activity of the target compound. []
Compound Description: This biologically active compound is synthesized through an efficient, electrochemically catalyzed process involving the cathode hydration of o-aminobenzonitriles in an aqueous solution. []
Relevance: This compound shares the 6-(2,2,2-trifluoroethoxy) substructure with 6-(2,2,2-Trifluoroethoxy)nicotinamide. The presence of this shared fragment in a biologically active molecule suggests its potential significance in medicinal chemistry and drug development. []
Ethyl (S)-8-(2-amino-6-((R)-1-(5-chloro-[1,1′-biphenyl]-2-yl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylate and Ethyl (S)-8-(2-amino-6-((R)-1-(3′,4′-dimethyl-3-(3-methyl-1H-pyrazol-1-yl)-[1,1′-biphenyl]-4-yl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylate
Compound Description: These compounds are novel, orally active tryptophan hydroxylase 1 (TPH1) inhibitors with nanomolar potency in vitro. Preclinical studies in rat models of pulmonary hypertension (PH) demonstrate their efficacy in reducing pulmonary arterial pressure and vascular remodeling. Notably, they also decrease mast cell accumulation in the lungs, a hallmark of PH. []
Relevance: These compounds incorporate a 2,2,2-trifluoroethoxypyrimidin-4-yl fragment, bearing structural resemblance to the 6-(2,2,2-trifluoroethoxy)pyridin-3-yl group in 6-(2,2,2-Trifluoroethoxy)nicotinamide. This shared structural motif suggests a potential connection between TPH1 inhibition and the biological activity of the target compound. []
Compound Description: TAK-441 is a potent and selective hedgehog signaling pathway inhibitor that targets Smoothened (Smo). Currently under development for cancer treatment, it exhibits promising antitumor activity in preclinical models. [, ]
Relevance: TAK-441 incorporates a 2,2,2-trifluoroethoxy substructure, reminiscent of the one found in 6-(2,2,2-Trifluoroethoxy)nicotinamide. The presence of this shared fragment in a potent hedgehog pathway inhibitor suggests its potential importance in modulating cellular signaling pathways and warrants further investigation. [, ]
Compound Description: TTA-A2 is a synthetic T-type calcium channel inhibitor that exhibits a similar mechanism of action to endogenous lipids such as anandamide and ω3-fatty acids. It effectively inhibits Cav3.3 current by binding to a site also recognized by these lipids. []
Relevance: TTA-A2 shares the 2,2,2-trifluoroethoxypyridinyl moiety with 6-(2,2,2-Trifluoroethoxy)nicotinamide, suggesting a potential structural basis for interaction with calcium channels. This connection highlights the potential of this structural motif in modulating ion channel activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.